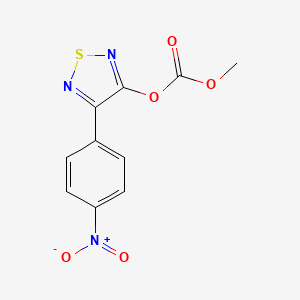

Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate

Description

Properties

CAS No. |

143058-39-3 |

|---|---|

Molecular Formula |

C10H7N3O5S |

Molecular Weight |

281.25 g/mol |

IUPAC Name |

methyl [4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl] carbonate |

InChI |

InChI=1S/C10H7N3O5S/c1-17-10(14)18-9-8(11-19-12-9)6-2-4-7(5-3-6)13(15)16/h2-5H,1H3 |

InChI Key |

DHKARPYISZMARB-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)OC1=NSN=C1C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate typically involves the reaction of 4-nitrophenylhydrazine with carbon disulfide and methyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the thiadiazole ring. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The carbonate ester group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex thiadiazole derivatives.

Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The thiadiazole ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with 1,3,4-Thiadiazole Derivatives

Structural Differences :

- Core Isomerism : Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate belongs to the 1,2,5-thiadiazole family, whereas compounds in are 1,3,4-thiadiazoles. This positional isomerism alters ring electronics and substituent spatial arrangement, impacting interactions with biological targets.

- Substituents : Both classes feature 4-nitrophenyl groups, but the methyl carbonate ester in the target compound contrasts with the hydrazine and pyrazole derivatives in 1,3,4-thiadiazoles (e.g., compounds 13a–13d in ).

Comparison with Herbicidal Thiadiazole Derivatives

Structural Overlaps :

describes compounds with 4-nitrophenyl substituents (R1 = 4-nitrophenyl) and variable R groups (e.g., methyl, phenyl) . While the core structure is unspecified, the 4-nitrophenyl moiety is a critical shared feature.

Functional Insights :

- Herbicidal Activity: Compounds in showed selective herbicidal activity against rape (IC50 ~10–50 μM) but weak effects on barnyard grass .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Critical Analysis of Divergences and Limitations

- Structural Isomerism : The 1,2,5 vs. 1,3,4-thiadiazole distinction is chemically significant. For instance, 1,2,5 isomers may exhibit higher dipole moments, altering solubility and bioactivity .

- Functional Gaps: No direct data exists for the target compound’s antimicrobial or herbicidal activity. Extrapolations from structural analogs are tentative.

- Synthesis Complexity : The methyl carbonate group in the target compound may necessitate protective-group strategies absent in simpler 1,3,4-thiadiazole syntheses .

Biological Activity

Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, supported by relevant case studies and research findings.

- Molecular Formula : C11H8N2O5S

- Molecular Weight : 280.26 g/mol

- CAS Number : 144163-97-3

- Structure : The compound features a thiadiazole ring substituted with a nitrophenyl group and a methyl carbonate moiety.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitrophenyl isothiocyanate with appropriate carbonates under controlled conditions. The following general steps outline the synthetic pathway:

- Preparation of Thiadiazole :

- Reacting 4-nitrophenyl isothiocyanate with hydrazine to form the corresponding thiadiazole derivative.

- Formation of Carbonate :

- The thiadiazole derivative is then treated with methyl chloroformate to yield this compound.

Anticancer Activity

Research indicates that derivatives of thiadiazoles exhibit notable anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer).

- IC50 Values : The compound showed IC50 values ranging from 0.65 µM to 2.41 µM against MCF-7 cells, indicating potent cytotoxicity .

The mechanism underlying the anticancer activity of this compound involves:

- Induction of Apoptosis : Studies have shown that the compound increases p53 expression and activates caspase pathways leading to apoptosis in cancer cells .

- Inhibition of Key Enzymes : Molecular docking studies suggest that it may inhibit critical enzymes involved in cancer cell proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and function.

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of several thiadiazole derivatives including this compound. The results indicated a significant reduction in cell viability across multiple cancer cell lines, with a focus on its mechanism involving apoptosis induction .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results showed effective inhibition at low concentrations, suggesting potential as a therapeutic agent for bacterial infections .

Data Table: Biological Activity Summary

| Activity Type | Cell Line/Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 0.65 | Apoptosis via p53 activation |

| Anticancer | HeLa | 2.41 | Caspase activation |

| Antimicrobial | Staphylococcus aureus | <10 | Cell wall disruption |

| Antimicrobial | Escherichia coli | <15 | Inhibition of bacterial growth |

Q & A

Q. What synthetic methodologies are commonly employed for Methyl 4-(4-nitrophenyl)-1,2,5-thiadiazol-3-yl carbonate?

The compound is synthesized via condensation reactions involving hydrazonoyl chlorides and thioamide intermediates. A typical protocol involves dissolving precursors like hydrazinecarbodithioates in absolute ethanol, adding triethylamine as a base, and stirring at room temperature for 6 hours. The product is crystallized from dimethylformamide (DMF) . Modifications may include adjusting substituents on the hydrazonoyl chloride or thiadiazole core to introduce the carbonate group.

Q. How is this compound characterized post-synthesis?

Characterization relies on multi-modal analysis:

- ¹H/¹³C NMR : Confirms proton and carbon environments, particularly the nitrophenyl and thiadiazole moieties.

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch from the carbonate).

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

- Elemental Analysis : Ensures purity and stoichiometric consistency .

Q. What biological activities are associated with this compound?

While direct data on this compound is limited, structurally related 1,3,4-thiadiazoles exhibit antimicrobial activity against E. coli, B. mycoides, and C. albicans. Activity correlates with electron-withdrawing groups (e.g., nitro) enhancing membrane disruption .

Advanced Research Questions

Q. What is the mechanistic role of triethylamine in the synthesis?

Triethylamine acts as a base to deprotonate intermediates, facilitating nucleophilic attack during cyclization. For example, in reactions with hydrazonoyl chlorides, it neutralizes HCl byproducts, driving the equilibrium toward thiadiazole formation .

Q. How can reaction conditions be optimized to improve yield?

Key variables include:

Q. How should researchers address contradictions in spectral data during characterization?

Discrepancies in NMR/IR peaks may arise from tautomerism or impurities. Strategies:

Q. Are structure-activity relationship (SAR) studies available for antimicrobial activity?

Yes. Derivatives with electron-withdrawing 4-nitrophenyl groups show enhanced activity due to increased electrophilicity, which disrupts microbial membranes. Substitution at the thiadiazole 3-position (e.g., carbonate vs. methyl) modulates solubility and target binding .

Q. Can computational methods predict the compound’s reactivity or bioactivity?

While not explicitly covered in the evidence, docking studies (e.g., AutoDock Vina) could model interactions with microbial enzymes (e.g., C. albicans CYP51). DFT calculations may also optimize synthetic pathways by analyzing transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.